2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine
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Overview
Description
2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is a chemical compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C12H16N2, is a tryptamine alkaloid and has been of interest in various scientific research fields due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Dimethylation: The indole core is then subjected to dimethylation at the 2 and 7 positions using methyl iodide in the presence of a strong base like sodium hydride.
Ethanamine Substitution: The final step involves the substitution of the ethanamine group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce indole-3-ethanol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways and its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine: Another dimethylated indole derivative with similar biological activities.
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: A structurally similar compound with different substituents, leading to variations in biological activity.
Uniqueness
2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is unique due to its specific substitution pattern, which influences its interaction with biological targets and its overall chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
2-(2,7-dimethyl-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11/h3-5,14H,6-7,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCZUYPMFAPJQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347276 |
Source
|
Record name | 2,7-Dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17725-95-0 |
Source
|
Record name | 2,7-Dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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